

AT13148: A Preclinical Technical Guide

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Compound of Interest		
Compound Name:	AT13148	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for **AT13148**, a novel, orally bioavailable, multi-AGC kinase inhibitor. The information presented herein is compiled from various preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of oncology drug development.

Core Mechanism of Action

AT13148 is an ATP-competitive inhibitor that potently targets multiple kinases within the AGC family, which are crucial components of signaling pathways frequently dysregulated in cancer. [1][2][3][4] Its primary targets include AKT, p70S6 kinase (p70S6K), protein kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][5][6] By simultaneously inhibiting these kinases, AT13148 disrupts the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.[3] Preclinical evidence suggests that this multi-targeted approach may offer increased antitumor activity and potentially minimize clinical resistance compared to single-target agents.[1][2][4]

Quantitative In Vitro Activity

The following tables summarize the in vitro potency and antiproliferative activity of **AT13148** across various assays and cancer cell lines.

Table 1: Inhibitory Activity of AT13148 against AGC Kinases



Kinase Target	IC50 (nM)
Akt1	38[5][6]
Akt2	402[5][6]
Akt3	50[5][6]
p70S6K	8[5][6]
PKA	3[5][6]
ROCKI	6[5][6]
ROCKII	4[5][6][7]

Table 2: Antiproliferative Activity of AT13148 in Cancer Cell Lines

Cell Line	Cancer Type	Key Genetic Features	GI50 (μM)
U87MG	Glioblastoma	PTEN-deficient	1.5 - 3.8[1]
BT474	Breast Cancer	HER2-positive, PIK3CA-mutant	1.5 - 3.8[1]
PC3	Prostate Cancer	PTEN-deficient	1.5 - 3.8[1]
MES-SA	Uterine Sarcoma	PTEN-deficient	1.5 - 3.8[1]

In Vivo Preclinical Efficacy

AT13148 has demonstrated significant antitumor activity in multiple human tumor xenograft models.

Table 3: Summary of In Vivo Antitumor Efficacy of AT13148



Xenograft Model	Cancer Type	Dosing Schedule	Outcome
BT474	Breast Cancer	40 mg/kg, p.o., 2 consecutive days, 3 days rest[1]	Significant tumor growth inhibition[1]
PC3	Prostate Cancer	Not specified	Antitumor efficacy[1] [2][4]
MES-SA	Uterine Sarcoma	40 - 50 mg/kg, p.o.[7]	Marked antitumor effects[1][2][4][7]
HGC27	Gastric Cancer	Not specified	Significant inhibition of tumor growth[6]

Pharmacokinetics

Pharmacokinetic studies in BALB/c mice have characterized the profile of AT13148.

Table 4: Pharmacokinetic Parameters of AT13148 in Mice

Parameter	Value (at 5 mg/kg i.v.)
Plasma Clearance	1.68 L/h/kg[1]
Volume of Distribution	9.05 L/kg[1]
Terminal Half-life	2.83 hours[1]
Bioavailability (Oral)	Complete (at 5 mg/kg)[6]

Experimental Protocols Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **AT13148** against a panel of kinases.
- Methodology: Kinase activity was assayed using a standard enzymatic assay format. Assays
 were performed with ATP concentrations equivalent to the Km for each respective enzyme to



ensure accurate IC50 determination.[5] The percentage of inhibition at a concentration of 10 μM **AT13148** was initially determined against a broad panel of 40 kinases.[5] For selected kinases, full IC50 curves were generated.

Cell Proliferation Assay

- Objective: To determine the half-maximal growth inhibition concentration (GI50) of AT13148
 in various cancer cell lines.
- Methodology: Cancer cell lines were seeded in microplates and exposed to a range of AT13148 concentrations for a period of 72 or 96 hours. Cell viability and proliferation were assessed using either an Alamar Blue assay (72 hours) or a sulforhodamine B (SRB) assay (96 hours).[5]

Human Tumor Xenograft Studies

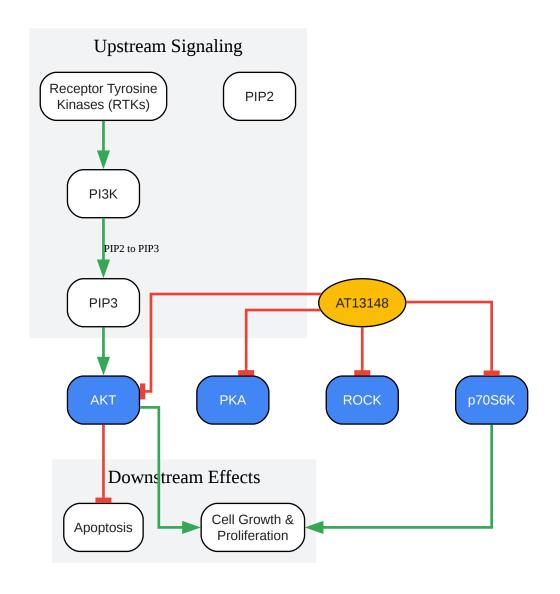
- Objective: To evaluate the in vivo antitumor efficacy of AT13148.
- Methodology: Human cancer cell lines (e.g., BT474, PC3, MES-SA) were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. AT13148 was administered orally (p.o.) at specified doses and schedules.[1][7] Tumor volume was measured regularly to assess treatment efficacy.

Pharmacokinetic Analysis

- Objective: To determine the pharmacokinetic profile of **AT13148** in vivo.
- Methodology: BALB/c mice were administered AT13148 either intravenously (i.v.) or orally (p.o.). Blood samples were collected at various time points post-administration. Plasma concentrations of AT13148 were quantified using mass spectrometry.[1][8][9][10][11][12]

Visualizations Signaling Pathway of AT13148 Inhibition

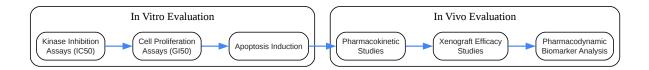




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Caption: AT13148 inhibits multiple AGC kinases, blocking the PI3K/AKT pathway.

General Preclinical Research Workflow for AT13148





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Caption: Preclinical workflow for **AT13148** from in vitro to in vivo studies.

Conclusion

The preclinical data for **AT13148** demonstrates its potent activity as a multi-AGC kinase inhibitor with significant antitumor effects in various cancer models with deregulated PI3K/AKT pathways.[1][2] Its oral bioavailability and ability to modulate key signaling pathways in vivo underscore its potential as a therapeutic agent.[1][7] However, a Phase I clinical trial indicated a narrow therapeutic index and challenging pharmacokinetic profile, which led to the recommendation to discontinue further development.[8][10] The findings from the preclinical and early clinical evaluation of **AT13148** provide valuable insights for the future design and development of multi-kinase inhibitors in oncology.[8][10]

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. AT13148 is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors
 PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]



- 10. First-in-Human Study of AT13148, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
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